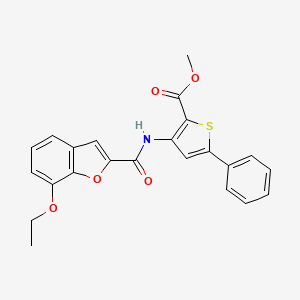

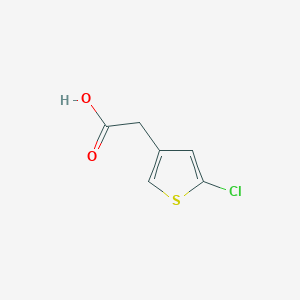

Methyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the reaction of substituted N-(4-aminophenyl)-1-benzofuran-2-carboxamide with substituted aromatic sulfonyl chlorides in the presence of a base with a suitable solvent at 30–100°C temperature .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The compound “Methyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate” would have a similar structure, with additional functional groups attached to the benzofuran core.Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate” are not mentioned in the sources, benzofuran derivatives in general have been known to undergo various chemical reactions. For instance, the condensation of 3-methyl-2-benzofuran carbohydrazide with various substituted benzaldehydes yielded a set of new benzofuran derivatives .Scientific Research Applications

Organic Synthesis and Chemical Properties

In organic chemistry, the synthesis of complex molecules like Methyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate often involves multi-step reactions that can provide insights into reaction mechanisms and the development of new synthetic methodologies. Compounds containing benzofuran and thiophene units are of particular interest due to their electronic properties, making them relevant for the development of new materials, including conductive polymers and organic semiconductors. The synthesis and characterization of similar compounds have been explored to understand their structural and electronic properties better. For example, the study of poly(p-benzamide)s bearing oligothiophene units demonstrates the potential of such compounds in material science, particularly in the development of polymers with specific optical properties (Takagi et al., 2013).

Medicinal Chemistry and Biological Activity

While the focus is not on drug use, dosage, or side effects, the structural motifs present in Methyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate suggest potential for exploring biological activities. Compounds with benzofuran and thiophene cores have been studied for their biological activities, including antimicrobial and cytotoxic effects. For instance, derivatives of dihydrobenzofurans have been synthesized and screened for their antibacterial activities, demonstrating moderate activity against both Gram-positive and Gram-negative bacteria (Ravi et al., 2012). This suggests that modifications of the core structure, as seen in Methyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, could yield compounds with significant biological activities, meriting further research in this direction.

Material Science and Photophysical Properties

The incorporation of benzofuran and thiophene units into polymers and small molecules can significantly impact their photophysical properties, making them useful in optoelectronic applications such as OLEDs, solar cells, and photovoltaic materials. The study of compounds like 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives for their potent anti-tumor agents indicates the diverse functional capabilities of benzofuran derivatives in scientific research beyond their electronic properties (Hayakawa et al., 2004).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . Future research may focus on exploring the diverse pharmacological activities of benzofuran derivatives and their potential applications as drugs .

properties

IUPAC Name |

methyl 3-[(7-ethoxy-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5S/c1-3-28-17-11-7-10-15-12-18(29-20(15)17)22(25)24-16-13-19(14-8-5-4-6-9-14)30-21(16)23(26)27-2/h4-13H,3H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQQRLLYHDKYKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide](/img/structure/B2724671.png)

![5-ethyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724672.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-phenylpropyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2724676.png)

![N-(3-chloro-4-fluorophenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2724679.png)

![N-(4-bromo-2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2724682.png)

![6-(2-hydroxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2724683.png)

![Methyl 5-{[(2-fluoropyridin-4-yl)formamido]methyl}-2-methylfuran-3-carboxylate](/img/structure/B2724685.png)

![3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2724688.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2724689.png)

![N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2724691.png)